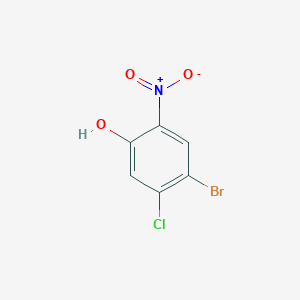

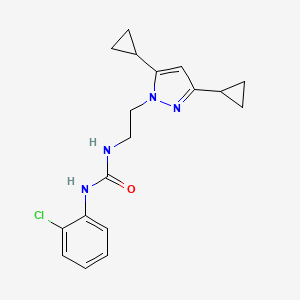

![molecular formula C8H13Cl2N5O B2576772 7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride CAS No. 2089258-41-1](/img/structure/B2576772.png)

7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride” is a chemical compound with the CAS Number: 2094628-99-4 . It has a molecular weight of 268.15 . The IUPAC name for this compound is 7-methyl-3-((methylamino)methyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N5O.2ClH/c1-9-5-6-10-11-7-8(14)12(2)3-4-13(6)7;;/h9H,3-5H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique

Neurokinin Receptor Inhibition

The compound is known to inhibit Neurokinin receptors . Neurokinin receptors are a class of G protein-coupled receptors that bind tachykinins such as substance P, neurokinin A, and neurokinin B. They play roles in many biological processes, including pain perception, cardiovascular function, and respiratory function.

Antimicrobial Agent

A series of novel triazolo[4,3-a]pyrazine derivatives, which could potentially include this compound, have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Influenza Virus Inhibition

Compounds based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold have shown promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . This could potentially be used in the development of new antiviral drugs.

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound can be used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have various applications in catalysis, electronics, and medicine.

Synthesis of Dihydroorotate Dehydrogenase Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo synthesis of pyrimidines. Inhibitors of DHODH have antimalarial activity . This compound can be used as a reactant for the synthesis of such inhibitors.

Reactant for the Vilsmeier Reaction

The Vilsmeier reaction is used in organic chemistry to convert carbonyl compounds to their formyl derivatives . This compound can be used as a reactant in this reaction.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with dna .

Mode of Action

Related compounds have been found to intercalate dna . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, causing the DNA to unwind and inhibit DNA replication and transcription.

Biochemical Pathways

Dna intercalators can affect various biochemical pathways related to dna replication and transcription .

Result of Action

Dna intercalators generally inhibit dna replication and transcription, which can lead to cell death .

Propriétés

IUPAC Name |

7-methyl-3-(methylaminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O.2ClH/c1-9-5-6-10-11-7-8(14)12(2)3-4-13(6)7;;/h3-4,9H,5H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCYKSJZMHWHIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN=C2N1C=CN(C2=O)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

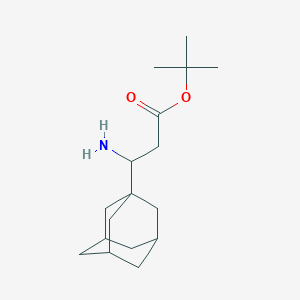

![2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2576691.png)

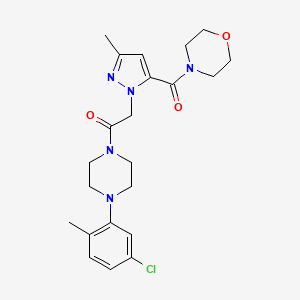

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B2576694.png)

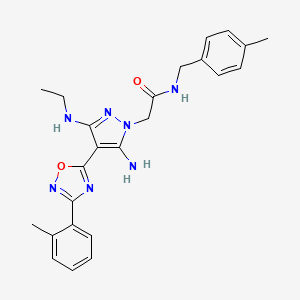

![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-butylcarbamate](/img/structure/B2576699.png)

![N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2576700.png)

![methyl 5-acetyl-2-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2576704.png)

![5-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2576707.png)

![N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2576710.png)